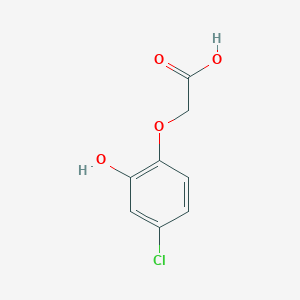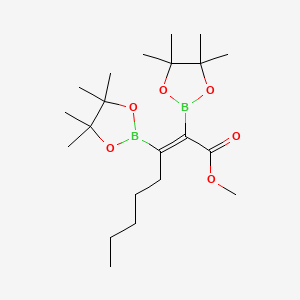
5-ジメチルアミノ-2-ヒドロキシ-3-メトキシベンズアルデヒド
説明
5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzaldehyde core. It is used in various chemical and biological applications due to its reactivity and functional groups.
科学的研究の応用
5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde typically involves the reaction of a phenol derivative with formaldehyde and dimethylamine. One common method includes the following steps:
Starting Materials: Phenol derivative, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a catalyst like anhydrous magnesium chloride (MgCl2) and a base such as triethylamine (Et3N).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The aldehyde group in 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Dimethylamino-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Dimethylamino-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to target cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to the disruption of redox homeostasis in fungal cells . This disruption enhances the efficacy of conventional antifungal agents and can lead to the inhibition of fungal growth.
類似化合物との比較
- 4-Diethylamino-2-hydroxybenzaldehyde
- 4-Dimethylamino-cinnamaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Comparison: 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both a dimethylamino group and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for disrupting cellular antioxidation systems, making it a more effective antifungal agent .
特性
IUPAC Name |
5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)10(13)9(5-8)14-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPPCCDWYBGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596101 | |
| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262614-68-6 | |
| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)




